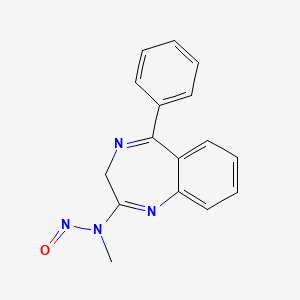
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a phenyl group and a nitrous amide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide typically involves the reaction of 5-phenyl-3H-1,4-benzodiazepin-2-amine with methylating agents and nitrous acid. The reaction conditions often require controlled temperatures and the use of solvents such as pyridine or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. Techniques such as crystallization and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the nitrous amide group into amines or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl or benzodiazepine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzodiazepines .
Scientific Research Applications
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal modulation .
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic and sedative effects.
Diazepam: Widely used as a sedative and muscle relaxant.
Nimetazepam: An intermediate-acting hypnotic drug with potent anticonvulsant properties.
Uniqueness
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide is unique due to its specific structural features, including the nitrous amide group, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis and reactivity also differ, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
59467-98-0 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide |
InChI |
InChI=1S/C16H14N4O/c1-20(19-21)15-11-17-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-15/h2-10H,11H2,1H3 |
InChI Key |
FAQUSGFYTCTEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2C(=NC1)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



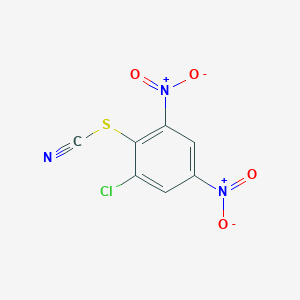
![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)

![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
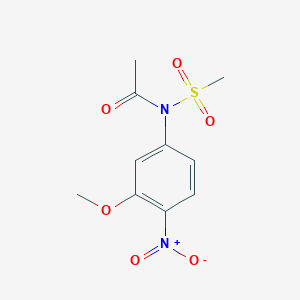


silane](/img/structure/B14602417.png)
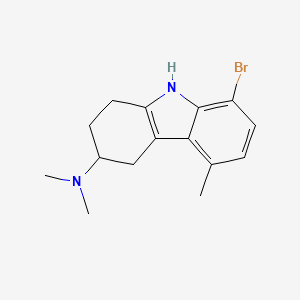
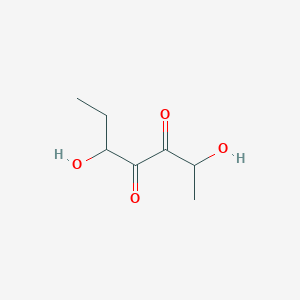
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
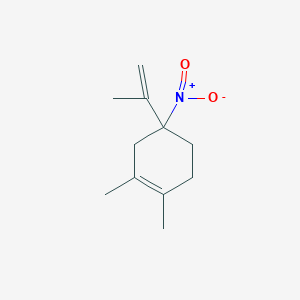
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
